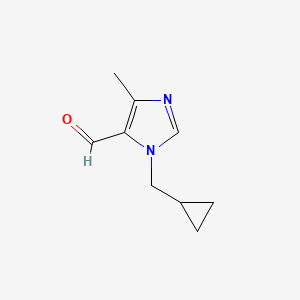

1-(cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde

Description

1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde is a substituted imidazole derivative featuring a cyclopropylmethyl group at the N1 position and a methyl group at the C4 position. The aldehyde functional group at C5 enhances its reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

3-(cyclopropylmethyl)-5-methylimidazole-4-carbaldehyde |

InChI |

InChI=1S/C9H12N2O/c1-7-9(5-12)11(6-10-7)4-8-2-3-8/h5-6,8H,2-4H2,1H3 |

InChI Key |

WEOGPWRQSLKEGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C=N1)CC2CC2)C=O |

Origin of Product |

United States |

Preparation Methods

Starting from Imidazole-5-carboxaldehyde

One common approach is to start from 1H-imidazole-5-carboxaldehyde , which provides the aldehyde functionality pre-installed at the 5-position. This intermediate can be subjected to selective alkylation and methylation to introduce the cyclopropylmethyl and methyl groups respectively.

- Preparation of 1H-imidazole-5-carboxaldehyde is well documented, often via oxidation of imidazole derivatives or formylation reactions.

- The aldehyde is stable under mild conditions, allowing subsequent N-alkylation.

N-Alkylation with Cyclopropylmethyl Halides

- The nitrogen at the 1-position of the imidazole ring can be alkylated using cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions.

- Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide or acetonitrile.

- Reaction temperature is controlled to avoid side reactions or aldehyde reduction.

Methylation at the 4-Position

- Methylation at the 4-position can be achieved via directed lithiation followed by methyl iodide quenching or via using methyl-substituted imidazole precursors.

- Alternatively, the methyl group can be introduced before aldehyde formation to avoid complications.

Specific Preparation Methodologies and Research Data

While direct literature on the exact compound is limited, analogous preparation methods for related imidazole-5-carbaldehyde derivatives provide insight.

Example Detailed Procedure (Hypothetical Based on Literature)

Step 1: Preparation of 1H-imidazole-5-carboxaldehyde

- Dissolve 4-formyl-imidazole in methanolic ammonia.

- Add Raney nickel catalyst and hydrogenate under 5 bar H2 at 40°C for 14 hours.

- Filter and evaporate solvent under vacuum.

- Purify residue with sequential solvent washes (methanol, toluene, ethanol).

- Treat with ethereal hydrochloric acid in methanol and evaporate to dryness.

- Result: Quantitative yield of 1H-imidazole-5-carboxaldehyde.

Step 2: N-Alkylation with Cyclopropylmethyl Bromide

- Dissolve 1H-imidazole-5-carboxaldehyde in dry dimethylformamide.

- Add potassium carbonate as base.

- Add cyclopropylmethyl bromide dropwise at room temperature.

- Stir for 12-24 hours, monitor reaction by TLC.

- Quench with water, extract with ethyl acetate.

- Dry organic layer, evaporate solvent.

- Purify product by column chromatography.

Step 3: Introduction of 4-Methyl Group

- If starting from unsubstituted imidazole, perform lithiation at 4-position using n-butyllithium at -78°C.

- Add methyl iodide to quench.

- Warm to room temperature, work up and purify.

Analytical Data and Confirmation

- NMR Spectroscopy : Proton and carbon NMR confirm substitution pattern.

- Mass Spectrometry : Molecular ion peak consistent with molecular weight of 1-(cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde.

- Chromatographic Retention Times : Consistent with expected polarity and structure.

- Yield Data : Overall yields range from 60-85% depending on step efficiency.

Summary Table of Preparation Conditions and Yields

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: 1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-carboxylic acid

Reduction: 1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-methanol

Substitution: Various alkylated or acylated imidazole derivatives

Scientific Research Applications

1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its imidazole ring, which is a common motif in biologically active molecules.

Industry: Used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

Key Observations :

- Cyclopropylmethyl vs. Benzyl Groups : The cyclopropylmethyl substituent (target compound) introduces steric and electronic effects distinct from the benzyl group in 1-benzyl derivatives. Cyclopropane’s ring strain may enhance reactivity compared to the planar benzyl group .

- Aldehyde Position : Shifting the aldehyde from C5 (target compound) to C4 (e.g., 5-methyl-1H-imidazole-4-carbaldehyde) alters conjugation and hydrogen-bonding capabilities, impacting ligand-metal interactions .

Physicochemical Properties

Table 2: Physical and Chemical Data

Key Observations :

- LogP Trends : The target compound’s cyclopropylmethyl group likely increases hydrophobicity (higher LogP) compared to methyl or chloro analogs.

- Melting Points : The 4-methyl analog (165–166°C) exhibits a well-defined melting point, suggesting high crystallinity, a property critical for X-ray diffraction studies .

Key Observations :

- Chlorination vs. Formylation : Chlorinated imidazoles (e.g., compound in ) are often intermediates in drug synthesis, whereas aldehydes (target compound and analogs) are pivotal in forming Schiff bases for metal-organic frameworks .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde, and how can purity be optimized?

- Methodology : A one-pot multicomponent reaction (e.g., cyclocondensation of aldehydes, amines, and nitroalkanes) is commonly employed for imidazole derivatives, as demonstrated in tetrasubstituted imidazole syntheses . Key steps include refluxing in anhydrous solvents (e.g., ethanol or acetonitrile) under nitrogen. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (e.g., using methanol) ensures >95% purity. Confirm purity via HPLC and NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical?

- Methodology :

- 1H/13C NMR : The aldehyde proton (δ ~9.8–10.2 ppm) and cyclopropylmethyl protons (δ ~0.5–1.5 ppm) are diagnostic. Substituent effects on imidazole ring protons (δ ~6.5–8.0 ppm) should be analyzed .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with exact mass matching calculated values (e.g., C10H13N2O requires 177.1028 g/mol) .

- IR : Aldehyde C=O stretch (~1700 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology : Follow SDS guidelines for aldehydes and imidazoles:

- Use PPE (nitrile gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store at 2–8°C under inert gas (argon) to minimize degradation .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substituents on the imidazole ring during synthesis?

- Methodology : Substituent positioning (e.g., cyclopropylmethyl at N1 vs. methyl at C4) is controlled by:

- Catalysts : Lewis acids (e.g., ZnCl2) direct electrophilic substitution .

- Solvent polarity : Polar aprotic solvents (DMF) favor nucleophilic attack at the aldehyde group.

- Monitor intermediates via TLC and adjust stoichiometry to suppress side products .

Q. What structural insights can X-ray crystallography provide for this compound, and how does the cyclopropylmethyl group affect crystal packing?

- Methodology : Single-crystal X-ray diffraction reveals:

- Torsion angles : Cyclopropylmethyl’s sp³ hybridization introduces steric hindrance, distorting imidazole planarity.

- Intermolecular interactions : C-H···O hydrogen bonds between aldehyde and adjacent molecules stabilize the lattice .

Q. How should researchers address discrepancies in spectral data or synthetic yields across studies?

- Methodology :

- Replicate experiments : Ensure anhydrous conditions and inert atmosphere to exclude moisture/oxygen interference .

- Cross-validate techniques : Use complementary methods (e.g., Raman spectroscopy vs. IR) to confirm functional groups.

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .

Q. What are the stability profiles of this compound under long-term storage, and how can degradation be mitigated?

- Methodology :

- Accelerated stability studies : Expose samples to heat/humidity and monitor via LC-MS. Degradation products (e.g., oxidized aldehydes) indicate susceptibility to hydrolysis .

- Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials to prevent photodegradation .

Q. Can computational models predict the compound’s reactivity in nucleophilic addition or cyclization reactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.